molecular formula C6H9NO4 B038703 [(2S,3R)-3-Carbamoyloxiran-2-yl]methyl acetate CAS No. 117069-16-6

[(2S,3R)-3-Carbamoyloxiran-2-yl]methyl acetate

Cat. No. B038703
M. Wt: 159.14 g/mol
InChI Key: JBQNLMCPDCICES-CRCLSJGQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2S,3R)-3-Carbamoyloxiran-2-yl]methyl acetate is a chemical compound that has been widely used in scientific research due to its potential biological activities. This compound is a derivative of epoxide and has been synthesized using various methods.

Mechanism Of Action

The mechanism of action of [(2S,3R)-3-Carbamoyloxiran-2-yl]methyl acetate is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been reported to inhibit the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response.

Biochemical And Physiological Effects

[(2S,3R)-3-Carbamoyloxiran-2-yl]methyl acetate has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce the production of inflammatory cytokines and prostaglandins. This compound has also been shown to have antifungal activity against certain fungal species.

Advantages And Limitations For Lab Experiments

[(2S,3R)-3-Carbamoyloxiran-2-yl]methyl acetate has several advantages for lab experiments. It is a stable compound that can be easily synthesized using different methods. This compound has also been shown to have potential biological activities that make it a promising candidate for the development of new drugs. However, there are also limitations to using this compound in lab experiments. It may have toxic effects on certain cell types, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for the study of [(2S,3R)-3-Carbamoyloxiran-2-yl]methyl acetate. One direction is to further investigate its mechanism of action and identify the specific enzymes that it targets. Another direction is to explore its potential use as a therapeutic agent for the treatment of cancer, inflammation, and fungal infections. Additionally, future studies could focus on the optimization of the synthesis method for this compound and the development of new derivatives with improved biological activities.
Conclusion:
[(2S,3R)-3-Carbamoyloxiran-2-yl]methyl acetate is a promising compound that has potential biological activities, including antitumor, anti-inflammatory, and antifungal properties. It can be synthesized using different methods and has been used in various scientific research studies. However, its mechanism of action is not fully understood, and there are limitations to using this compound in lab experiments. Future studies could focus on further investigating its mechanism of action, exploring its potential therapeutic applications, and optimizing the synthesis method for this compound.

Synthesis Methods

[(2S,3R)-3-Carbamoyloxiran-2-yl]methyl acetate can be synthesized using different methods. One of the commonly used methods is the reaction of epoxide with carbamoyl chloride in the presence of a base. The reaction proceeds through the nucleophilic attack of the carbamoyl chloride on the epoxide ring, resulting in the formation of [(2S,3R)-3-Carbamoyloxiran-2-yl]methyl acetate.

Scientific Research Applications

[(2S,3R)-3-Carbamoyloxiran-2-yl]methyl acetate has been used in various scientific research studies due to its potential biological activities. It has been reported to possess antitumor, anti-inflammatory, and antifungal properties. This compound has been used in the development of new drugs for the treatment of cancer, inflammation, and fungal infections.

properties

CAS RN

117069-16-6

Product Name

[(2S,3R)-3-Carbamoyloxiran-2-yl]methyl acetate

Molecular Formula

C6H9NO4

Molecular Weight

159.14 g/mol

IUPAC Name

[(2S,3R)-3-carbamoyloxiran-2-yl]methyl acetate

InChI

InChI=1S/C6H9NO4/c1-3(8)10-2-4-5(11-4)6(7)9/h4-5H,2H2,1H3,(H2,7,9)/t4-,5+/m0/s1

InChI Key

JBQNLMCPDCICES-CRCLSJGQSA-N

Isomeric SMILES

CC(=O)OC[C@H]1[C@@H](O1)C(=O)N

SMILES

CC(=O)OCC1C(O1)C(=O)N

Canonical SMILES

CC(=O)OCC1C(O1)C(=O)N

synonyms

Oxiranecarboxamide, 3-[(acetyloxy)methyl]-, (2R-trans)- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.